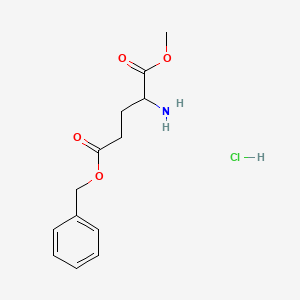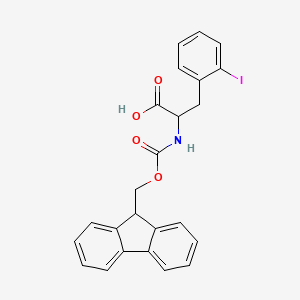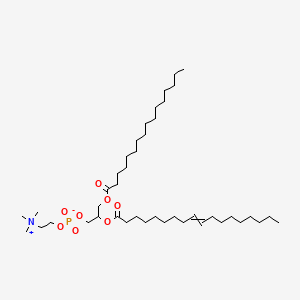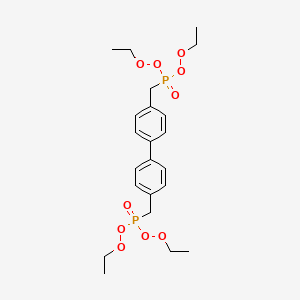![molecular formula C25H37N7Na3O18P3S B13399109 trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetoacetyl coenzyme A sodium salt is a biochemical compound that plays a crucial role in various metabolic pathways. It is a sodium salt form of acetoacetyl coenzyme A, which is involved in the synthesis of important biomolecules such as cholesterol and ketone bodies. This compound is essential in the mevalonate pathway, which is critical for the biosynthesis of terpenoids and steroids .
准备方法
Synthetic Routes and Reaction Conditions
Acetoacetyl coenzyme A sodium salt can be synthesized through the Claisen condensation reaction of two molecules of acetyl coenzyme A. This reaction is catalyzed by the enzyme acetoacetyl coenzyme A thiolase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of acetoacetyl coenzyme A sodium salt often involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce large quantities of this compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure sodium salt form .
化学反应分析
Types of Reactions
Acetoacetyl coenzyme A sodium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acetyl coenzyme A and carbon dioxide.
Reduction: It can be reduced to form 3-hydroxybutyryl coenzyme A.
Condensation: It participates in the condensation reactions to form larger molecules such as 3-hydroxy-3-methylglutaryl coenzyme A.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and oxygen, with the reaction typically occurring in the mitochondria.
Reduction: NADPH is a common reducing agent, and the reaction occurs in the cytosol.
Condensation: Enzymes such as HMG-CoA synthase are used, with the reaction occurring in the cytosol.
Major Products
Oxidation: Acetyl coenzyme A and carbon dioxide.
Reduction: 3-Hydroxybutyryl coenzyme A.
Condensation: 3-Hydroxy-3-methylglutaryl coenzyme A.
科学研究应用
Acetoacetyl coenzyme A sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: It plays a role in the study of metabolic pathways, particularly in the biosynthesis of cholesterol and ketone bodies.
Medicine: It is used in research related to metabolic disorders and the development of drugs targeting metabolic pathways.
Industry: It is used in the production of biodegradable polymers such as polyhydroxyalkanoates
作用机制
Acetoacetyl coenzyme A sodium salt exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes such as acetoacetyl coenzyme A thiolase and HMG-CoA synthase. These enzymes catalyze the formation of acetyl coenzyme A and 3-hydroxy-3-methylglutaryl coenzyme A, respectively. The compound is involved in the mevalonate pathway, which is essential for the biosynthesis of terpenoids and steroids .
相似化合物的比较
Similar Compounds
Acetyl coenzyme A: Involved in the citric acid cycle and fatty acid synthesis.
Succinyl coenzyme A: Participates in the citric acid cycle and heme synthesis.
Malonyl coenzyme A: Involved in fatty acid synthesis.
Uniqueness
Acetoacetyl coenzyme A sodium salt is unique due to its specific role in the mevalonate pathway and its involvement in the biosynthesis of terpenoids and steroids. Unlike other coenzyme A derivatives, it serves as a precursor for 3-hydroxy-3-methylglutaryl coenzyme A, which is a key intermediate in cholesterol biosynthesis .
属性
分子式 |
C25H37N7Na3O18P3S |
|---|---|
分子量 |
917.6 g/mol |
IUPAC 名称 |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H40N7O18P3S.3Na/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;/q;3*+1/p-3/t14-,18-,19-,20?,24-;;;/m1.../s1 |
InChI 键 |
KJJYKBIEKQJXHM-YRWRHZSKSA-K |
手性 SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
规范 SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399032.png)
![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399035.png)
![N-Fmoc-S-[(acetylamino)methyl]-L-cysteine](/img/structure/B13399045.png)




![[2-Azido-2-[3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate](/img/structure/B13399079.png)


![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)
![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)
